10-Undecen-2-one
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Overview
Description
10-Undecen-2-one: is an organic compound with the molecular formula C11H20O . It belongs to the class of ketones, characterized by a carbonyl group bonded to two carbon atoms. This compound is also known by its IUPAC name, undec-10-en-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Undecen-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of 10-undecen-1-ol . This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes. The hydroformylation of 1-decene followed by oxidation is a widely used method. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the ketone .
Chemical Reactions Analysis
Types of Reactions
10-Undecen-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like Grignard reagents or amines can be employed
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Yields secondary alcohols.
Substitution: Produces various substituted ketones depending on the nucleophile used
Scientific Research Applications
10-Undecen-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry due to its pleasant odor and as a flavoring agent
Mechanism of Action
The mechanism of action of 10-Undecen-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and processes .
Comparison with Similar Compounds
10-Undecen-2-one can be compared with other similar compounds, such as:
10-Undecen-1-ol: An alcohol with a similar structure but different functional group.
10-Undecenal: An aldehyde with a similar carbon chain length.
2-Undecanone: A ketone with a similar structure but different position of the double bond.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
36219-73-5 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-10-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h3H,1,4-10H2,2H3 |
InChI Key |
FJHNSGVMPSITEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCC=C |
boiling_point |
254.00 to 255.00 °C. @ 760.00 mm Hg |
density |
0.843-0.847 |
physical_description |
Colourless to pale yellow liquid; Citrus, fatty aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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